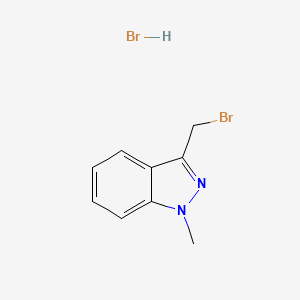![molecular formula C7H4INO2 B13668242 4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)
4-Iodobenzo[c]isoxazol-3(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodobenzo[c]isoxazol-3(1H)-one is a chemical compound with the molecular formula C7H4INO2. It is part of the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of an iodine atom at the 4-position of the benzene ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzo[c]isoxazol-3(1H)-one typically involves the reaction of 2-fluoro-6-iodobenzonitrile with acetohydroxamic acid in the presence of potassium tert-butoxide in N,N-dimethylformamide. The reaction is carried out at room temperature for approximately 12 hours. The product is then isolated by adding water, filtering, and drying .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodobenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the isoxazole ring.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidobenzo[c]isoxazol-3(1H)-one, while a Suzuki coupling reaction could produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
4-Iodobenzo[c]isoxazol-3(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Iodobenzo[c]isoxazol-3(1H)-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The iodine atom can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromobenzo[c]isoxazol-3(1H)-one
- 4-Chlorobenzo[c]isoxazol-3(1H)-one
- 4-Fluorobenzo[c]isoxazol-3(1H)-one
Uniqueness
4-Iodobenzo[c]isoxazol-3(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more suitable for certain types of chemical reactions, such as coupling reactions, where it can facilitate the formation of carbon-carbon bonds more efficiently.
Eigenschaften
Molekularformel |
C7H4INO2 |
|---|---|
Molekulargewicht |
261.02 g/mol |
IUPAC-Name |
4-iodo-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4INO2/c8-4-2-1-3-5-6(4)7(10)11-9-5/h1-3,9H |
InChI-Schlüssel |
XCSQHIMWIMRSPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)C(=O)ON2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B13668175.png)
![6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B13668197.png)




![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)

![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)

